N-(4-phenylbutyl)-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-(4-phenylbutyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzoxadiazole derivatives
Preparation Methods
The synthesis of N-(4-phenylbutyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzoxadiazole-4-sulfonyl chloride with 4-phenylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-(4-phenylbutyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding sulfonic acid and amine.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of other benzoxadiazole derivatives with potential biological activities.
Biology: The compound has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development. It has been studied for its effects on various biological pathways and its potential therapeutic applications.
Medicine: Due to its biological activities, N-(4-phenylbutyl)-2,1,3-benzoxadiazole-4-sulfonamide is being investigated for its potential use in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity. It is also explored for its potential use in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-phenylbutyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
N-(4-phenylbutyl)-2,1,3-benzoxadiazole-4-sulfonamide can be compared with other benzoxadiazole derivatives and sulfonamide compounds. Similar compounds include:
2,1,3-benzoxadiazole-4-sulfonamide: This compound lacks the 4-phenylbutyl group and may have different biological activities and properties.
4-phenylbutylamine: This compound lacks the benzoxadiazole and sulfonamide groups and may have different applications and effects.
Benzoxadiazole derivatives: These compounds have various substituents on the benzoxadiazole ring and may exhibit different biological activities and properties.
Properties
Molecular Formula |
C16H17N3O3S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(4-phenylbutyl)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C16H17N3O3S/c20-23(21,15-11-6-10-14-16(15)19-22-18-14)17-12-5-4-9-13-7-2-1-3-8-13/h1-3,6-8,10-11,17H,4-5,9,12H2 |
InChI Key |
DGKZRCJEFPFARN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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